9-Aminominocycline

Antiviral Drug Discovery SARS-CoV-2 Protease Inhibition Structure-Activity Relationship

9-Aminominocycline is the irreplaceable penultimate intermediate for tigecycline API synthesis and the mandated USP Impurity D / EP Impurity B reference standard for pharmacopeial HPLC system suitability. The 9-amino substituent is the critical structural determinant enabling tigecycline prodrug conjugation, SARS-CoV-2 PLpro inhibition (IC50 4.15–4.55 µM), and Tet(X4)-mediated tigecycline resistance reversal—activities that minocycline and doxycycline cannot replicate. Procure with defined purity specifications for ANDA/NDA impurity profiling, antiviral screening, and tetracycline derivatization campaigns.

Molecular Formula C23H28N4O7
Molecular Weight 472.5 g/mol
CAS No. 149934-19-0
Cat. No. B1505792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Aminominocycline
CAS149934-19-0
Molecular FormulaC23H28N4O7
Molecular Weight472.5 g/mol
Structural Identifiers
SMILESCN(C)C1C2CC3CC4=C(C=C(C(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N)N(C)C
InChIInChI=1S/C23H28N4O7/c1-26(2)12-7-11(24)17(28)14-9(12)5-8-6-10-16(27(3)4)19(30)15(22(25)33)21(32)23(10,34)20(31)13(8)18(14)29/h7-8,10,16,28-29,32,34H,5-6,24H2,1-4H3,(H2,25,33)/t8-,10-,16-,23-/m0/s1
InChIKeyIQIPCMYBFDOLBO-IRDJJEOVSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Aminominocycline (CAS 149934-19-0): Structural, Synthetic, and Pharmacological Baseline for Scientific Procurement


9-Aminominocycline (9-AMN, 9-AMC) is a semi-synthetic tetracycline derivative that serves as both the primary metabolic intermediate in tigecycline biosynthesis [1] and a high-purity USP reference standard for analytical method validation (Tigecycline Impurity D) [2]. The compound is characterized by a 9-amino substitution on the minocycline D-ring scaffold, which confers distinct biochemical and physicochemical properties relative to its parent molecule and other tetracycline-class analogs. 9-Aminominocycline demonstrates dual bioactivity profiles, including class-typical antibacterial protein synthesis inhibition [3] and class-atypical SARS-CoV-2 papain-like protease (PLpro) inhibition [4].

9-Aminominocycline (CAS 149934-19-0): Procurement Rationale Against Generic Tetracycline-Class Substitution


Generic substitution with minocycline, doxycycline, or even tigecycline is scientifically unjustified for applications requiring 9-aminominocycline. The 9-amino substituent is the critical structural determinant that both enables tigecycline prodrug synthesis [1] and confers unique target engagement profiles. As demonstrated by Heo et al. (2025), minocycline exhibits no measurable inhibition of SARS-CoV-2 PLpro, whereas 9-aminominocycline achieves potent inhibition with IC50 values of 4.15–4.55 µM [2]. Similarly, in antibacterial contexts, 9-aminominocycline functions as a tigecycline adjuvant, restoring sensitivity in Tet(X4)-expressing Escherichia coli through a synergistic mechanism that minocycline cannot replicate [3]. Furthermore, 9-aminominocycline's USP impurity designation mandates its use as a chromatographic reference standard for tigecycline quality control, a role for which no other tetracycline can substitute [4].

9-Aminominocycline (CAS 149934-19-0): Head-to-Head and Comparative Quantitative Evidence for Differentiated Scientific Selection


SARS-CoV-2 PLpro Inhibitory Potency: Direct Quantitative Comparison of 9-Aminominocycline vs. Minocycline

In a direct comparative enzymatic assay, 9-aminominocycline (9-AMN) exhibits potent inhibition of SARS-CoV-2 papain-like protease (PLpro), while the parent compound minocycline shows no detectable inhibition. 9-AMN inhibits PLpro proteolytic activity with an IC50 of 4.15 µM and deubiquitinase (DUB) activity with an IC50 of 4.55 µM. In contrast, minocycline at concentrations up to 50 µM fails to inhibit either enzymatic function [1]. This differentiation is solely attributable to the presence of the 9-amino group, which enables catalytic site binding that the unsubstituted minocycline scaffold cannot achieve.

Antiviral Drug Discovery SARS-CoV-2 Protease Inhibition Structure-Activity Relationship

Synergistic Antibacterial Adjuvant Activity: 9-Aminominocycline Restores Tigecycline Sensitivity in Tet(X4)-Positive E. coli

In a checkerboard synergy assay against tet(X4)-positive Escherichia coli, 9-aminominocycline (9-AMC) exhibits a fractional inhibitory concentration index (FICI) of ≤0.5 when combined with tigecycline, indicating synergistic antibacterial activity [1]. The time-dependent killing curve further demonstrates that the combination of tigecycline (1 μg/mL) and 9-AMC (32 μg/mL) completely eliminates bacterial growth by 24 hours, whereas tigecycline alone at the same concentration fails to control bacterial proliferation [2]. This synergism is mediated by 9-AMC's enhanced binding stability to the Tet(X4) inactivating enzyme and its ability to disrupt bacterial membrane integrity, as confirmed by scanning electron microscopy and molecular docking analyses [3].

Antimicrobial Resistance Tigecycline Adjuvant Therapy Tet(X4) Inactivating Enzyme

Antiviral Potency Against SARS-CoV-2 Variants: Quantitative IC50 Comparison in Calu-3 Cell Infection Model

In a cell-based antiviral assay using Calu-3 human lung epithelial cells, 9-aminominocycline (9-AMN) inhibits replication of SARS-CoV-2 Delta and Omicron variants with IC50 values of 1.04 µM and 2.35 µM, respectively [1]. Importantly, 9-AMN exhibits no significant cytotoxicity in uninfected Calu-3 cells at concentrations up to 50 µM, establishing a favorable selectivity window [2]. At a concentration of 6.25 µM, 9-AMN reduces SARS-CoV-2 infection by 70% while causing only 25–35% cytotoxicity in infected cells [3].

SARS-CoV-2 Variants Antiviral Drug Repurposing Calu-3 Lung Epithelial Cells

Structural Differentiation: The 9-Amino Substituent Confers Unique Reactivity for Tigecycline Synthesis and PLpro Inhibition

Structural comparison reveals that 9-aminominocycline is the direct chemical precursor to tigecycline, distinguished from minocycline solely by the 9-amino substitution on the D-ring [1]. This 9-amino group is the reactive handle that undergoes acylation with N-t-butylglycyl chloride to yield tigecycline, a process that cannot be accomplished with minocycline [2]. In the context of SARS-CoV-2 PLpro inhibition, this same 9-amino group is essential for binding to the enzyme's catalytic site; minocycline, lacking this group, is completely inactive [3].

Structure-Activity Relationship Tetracycline Chemistry Medicinal Chemistry

9-Aminominocycline (CAS 149934-19-0): Validated Application Scenarios for Research and Industrial Use


Tigecycline Manufacturing Process Intermediate and Quality Control Reference Standard

9-Aminominocycline is the indispensable penultimate intermediate in the industrial synthesis of tigecycline [1]. Its procurement is mandatory for pharmaceutical manufacturers conducting tigecycline active pharmaceutical ingredient (API) production, process validation, and impurity profiling. As Tigecycline USP Impurity D, it serves as a chromatographic reference standard for HPLC method development and system suitability testing in tigecycline finished product quality control [2]. The compound's defined purity specifications enable accurate quantification of process-related impurities, ensuring compliance with pharmacopeial monographs.

SARS-CoV-2 Papain-Like Protease (PLpro) Enzymatic Assays and Inhibitor Screening

9-Aminominocycline is a validated, commercially available small-molecule inhibitor of SARS-CoV-2 PLpro with well-defined IC50 values for both proteolytic (4.15 µM) and deubiquitinase (4.55 µM) activities [1]. It is appropriate for use as a positive control compound in PLpro inhibitor screening campaigns, enzyme kinetics studies, and mechanism-of-action investigations. Its lack of cytotoxicity at concentrations up to 50 µM in Calu-3 cells [2] further supports its use in cell-based antiviral assays targeting SARS-CoV-2 and related coronaviruses.

Tet(X4)-Mediated Tigecycline Resistance Reversal Studies and Antibiotic Adjuvant Research

9-Aminominocycline functions as a synergistic adjuvant that restores tigecycline sensitivity in Tet(X4)-positive Escherichia coli [1]. It is specifically indicated for in vitro antimicrobial susceptibility testing (AST) involving tigecycline-resistant Enterobacteriaceae, including checkerboard synergy assays and time-kill kinetics. Researchers studying tetracycline-inactivating enzymes (TetX family) can employ 9-aminominocycline as a molecular tool to probe enzyme binding dynamics and to develop combination therapies against multidrug-resistant Gram-negative pathogens [2].

Structure-Activity Relationship (SAR) Studies of Tetracycline Scaffold Modifications

The 9-amino substitution on the minocycline D-ring is a key functional handle for derivatization, enabling the synthesis of 9-substituted minocycline analogs with altered antibacterial spectra, pharmacokinetic properties, and resistance profiles [1]. 9-Aminominocycline serves as the starting material for generating libraries of novel tetracycline derivatives through acylation, reductive amination, and diazonium salt chemistry. Its well-characterized structure and reactivity make it a preferred building block for medicinal chemistry campaigns aimed at overcoming tetracycline resistance mechanisms [2].

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